3,6-Diphenylfuro[3,2-b]furan-2,5-dione
Description
Nomenclatural Aspects and Structural Isomerism
The precise naming and understanding of isomeric forms are fundamental to the study of any chemical compound.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 3,6-diphenylfuro[3,2-b]furan-2,5-dione . nih.gov This name explicitly describes the core furo[3,2-b]furan scaffold, the presence of two ketone groups (dione) at positions 2 and 5, and two phenyl substituents at positions 3 and 6.
This compound is widely known by the trivial name pulvinic acid dilactone . evitachem.comnih.gov Pulvinic acids are a class of natural pigments found in lichens and some fungi, and their corresponding dilactones are butenolide derivatives. evitachem.comnih.gov The compound has been reported in species such as Candelaria concolor and Podostictina encoensis. nih.gov
Structural isomerism plays a crucial role in determining the properties of a molecule. The furo[3,2-b]furan-2,5-dione core is one of several possible furofuranone isomers. uni-regensburg.de Another significant isomer is the furo[3,4-c]furan-1,4-dione (DFF) system. The key difference lies in the mode of fusion of the two furan (B31954) rings. In the [3,2-b] isomer, the rings are fused along the 'b' face, whereas in the [3,4-c] isomer, the fusion occurs at the 'c' face. This results in a different orientation of the lactone rings and substituents.
Benzodifuranone (BZDF) analogues represent another class of related structures where furanone rings are fused to a central benzene (B151609) ring. These compounds, particularly asymmetrically substituted red benzodifuranones, have found commercial success as dyes for polyester (B1180765) due to their bright colors and excellent fastness properties. researchgate.net While not direct isomers of the simple furofuranone core, they share the furanone moiety and have been investigated as building blocks for novel π-conjugated polymers for electronic applications. researchgate.net
Historical Context and Significance in Heterocyclic Chemistry
The study of furan derivatives has a rich history, with the first derivative, 2-furoic acid, being described in 1780. The parent compound, furan, was first prepared in 1870. Heterocyclic compounds, in general, are of immense importance as they form the backbone of numerous natural products, pharmaceuticals, and functional materials.
The synthesis of pulvinic acid analogues, including the dilactone, has been a subject of interest for chemists. Bioinspired synthetic strategies have been developed, for instance, starting from terphenyl-quinones which can be converted into the bis-lactone (B144190) intermediates through oxidative ring cleavage. researchgate.net The development of synthetic methodologies to access these and related heterocyclic systems continues to be an active area of research, driven by the potential applications of the resulting compounds.
Current Research Landscape and Future Directions in Furo[3,2-b]furan Chemistry
The furo[3,2-b]furan scaffold and its derivatives are currently being explored for a variety of applications, reflecting the broader trends in modern heterocyclic chemistry.
Detailed Research Findings:
Recent research on related furo[3,2-b] fused systems, such as furo[3,2-b]indoles, has demonstrated their potential as anticancer agents. For example, certain 2,4-disubstituted furo[3,2-b]indole derivatives have shown significant and selective inhibitory activity against renal cancer cell lines. nih.gov This highlights the potential of the furo[3,2-b]furan core as a scaffold for the development of new therapeutic agents.
In the field of materials science, the unique electronic properties of compounds containing the furo[3,2-b]furan-2,5-dione moiety are being leveraged. They are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials. evitachem.com The rigid, planar structure of the fused ring system can facilitate π-stacking and charge transport, which are desirable properties for organic electronic materials.
Furthermore, the development of new synthetic methods to construct the furo[3,2-b]furan skeleton remains a focus. For instance, catalytic carbonylative double cyclization reactions have been explored for the synthesis of tetrahydrofuro[3,2-b]furan-2,5-diones from 3-hydroxy-4-pentenoic acids. researchgate.net
Future Directions:
The future of furo[3,2-b]furan chemistry is likely to be driven by several key areas:
Medicinal Chemistry: The exploration of pulvinic acid dilactones and their analogues as potential drug candidates is a promising avenue. Given the antioxidant properties reported for some pulvinic acid analogues, further investigation into their therapeutic potential is warranted. nih.gov The furo[3,2-b]furan-2,5-dione scaffold can serve as a starting point for the synthesis of new, biologically active molecules.
Materials Science: The development of novel organic materials based on the furo[3,2-b]furan core is expected to continue. Tailoring the substituents on the core structure can modulate the electronic and optical properties of these materials, leading to applications in areas such as organic electronics and photonics.
Sustainable Chemistry: As with many areas of chemistry, there is a growing emphasis on the development of sustainable synthetic routes to furo[3,2-b]furan derivatives. This includes the use of bio-based starting materials and environmentally benign reaction conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6273-79-6 |
|---|---|
Molecular Formula |
C18H10O4 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3,6-diphenylfuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C18H10O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KQTXUHHOWJUFOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |
Other CAS No. |
6273-79-6 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of 3,6 Diphenylfuro 3,2 B Furan 2,5 Dione and Analogues
Elucidation of Formation Mechanisms for Furo[3,2-b]furan Ring Systems
The synthesis of the 3,6-Diphenylfuro[3,2-b]furan-2,5-dione core, also known as pulvinic acid dilactone, can be achieved through several synthetic routes. evitachem.com A prevalent method involves the cyclization of suitable precursors under oxidative conditions. For instance, derivatives of furo[3,2-b]furan-2,5-dione can be synthesized from the reaction of enaminones with iodine in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, typically at elevated temperatures around 100 °C. evitachem.com
The general mechanism for reactions involving the this compound scaffold often entails the formation of an electrophile at a carbonyl carbon, which is then susceptible to nucleophilic attack. evitachem.com Subsequent rearrangement or elimination steps lead to the final product. The furo[3,2-b]furan-2,5-dione core itself is a versatile synthon, participating in nucleophilic additions, cycloadditions, and ring-opening reactions. evitachem.com
Mechanistic Studies of Substituent Effects on Reactivity and Selectivity
The substituents attached to the furo[3,2-b]furan ring system play a critical role in modulating its electronic and steric properties, thereby influencing its reactivity and stability.
The presence of phenyl groups at the 3- and 6-positions significantly impacts the compound's chemical behavior. A comparative analysis shows that this compound exhibits a lower electrophilicity index (ω = 3.2 eV) compared to its alkyl-substituted counterparts (ω = 3.8-4.1 eV). evitachem.com This reduced electrophilicity is attributed to resonance donation from the phenyl groups, which decreases the molecule's susceptibility to hydrolysis while preserving its affinity for carbon nucleophiles. evitachem.com
Furthermore, these phenyl substituents contribute to enhanced thermal stability. The onset of decomposition for the diphenyl derivative is at 290°C, which is considerably higher than that of aliphatic variants (which decompose at less than 220°C). This increased stability is linked to more efficient crystal packing and reduced ring strain. evitachem.com In the context of Diels-Alder reactions, which can be involved in the formation of furan-based bicyclic systems, "push-pull" substitution patterns—having both electron-donating and electron-withdrawing groups—can reduce the furan's aromaticity and increase its diene character, facilitating cycloaddition. nih.gov
The effect of substituents on the phenyl rings themselves also influences reactivity, as demonstrated in studies of related furan-containing molecules. For example, the synthesis of various 3-(furan-2-yl)-1,3-diarylpropan-1-ones shows how electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, bromo) groups on the aryl substituents affect the electronic environment and subsequent reactions. mdpi.com
Table 1: Comparative Properties of Furo[3,2-b]furan-2,5-dione Derivatives
| Derivative | Electrophilicity Index (ω) | Decomposition Onset | Key Influencing Factor |
|---|---|---|---|
| 3,6-Diphenyl | 3.2 eV | 290°C | Resonance donation from phenyl groups |
| 3,6-Alkyl | 3.8-4.1 eV | <220°C | Inductive effects of alkyl groups |
Theoretical Computational Insights into Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.
DFT calculations are widely employed to model the reaction pathways of furan-containing compounds. Methods like B3LYP and wb97xd, combined with basis sets such as 6-31+G(d,p) or 6-311+G(d,p), are used to optimize ground state geometries, map potential energy surfaces, and locate transition states. researchgate.netmdpi.com For instance, in the study of reactions between 2-methoxyfuran (B1219529) and a nitroalkene, DFT calculations were crucial in revising a previously proposed mechanism by identifying zwitterionic intermediates. mdpi.com This type of analysis allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of why certain pathways are favored over others. researchgate.net The study of novel bis(5,6-diphenyl-1,2,4-triazines) also utilized DFT to optimize molecular geometries and understand their electronic properties. researchgate.net
The transformation of furan (B31954) derivatives is often governed by a delicate interplay between thermodynamic and kinetic controls. nih.gov DFT studies can elucidate these factors. For example, in the cycloaddition reaction of thiophene-2-carbothialdehyde derivatives, DFT calculations showed that a one-step cycloaddition was kinetically preferred over a two-step mechanism. researchgate.net For the reaction of 2-methoxyfuran, calculations of the electronic chemical potential and global electrophilicity helped classify the reaction as a Forward Electron Density Flux (FEDF) process, where electron density flows from the furan to its reaction partner, thus determining the kinetic feasibility. mdpi.com The thermal stability of this compound, a thermodynamic property, has been attributed to its crystal packing efficiency. evitachem.com
The furo[3,2-b]furan ring system can undergo ring-opening reactions under specific conditions. Theoretical studies are instrumental in mapping these pathways and calculating their activation barriers. In a related system, the ring-opening of a dihydronaphtho[2,1-b]naphthofuro[3,2-d]furan in an acidic medium was proposed to proceed via an E2 mechanism. researchgate.net DFT models have also been used to study the catalytic asymmetric ring-opening of 2,5-dihydrofurans. nih.gov These models revealed that the reaction proceeds through a [2+2]-cycloaddition followed by a β-O elimination, and they helped to rationalize the observed stereochemistry by showing that competing pathways were suppressed due to the geometric constraints of a metallacycle intermediate. nih.gov Similar computational approaches could be applied to determine the activation energies for various potential ring-opening pathways of this compound, such as through nucleophilic attack on the carbonyls.
Electrophilic Substitution Reactions on Furan Ring Systems
The furan ring is an electron-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density in the ring. pearson.com
Electrophilic aromatic substitution (EAS) on furan proceeds readily, often with mild reagents and under gentle conditions. pearson.compearson.com The mechanism involves the attack of an electrophile on the π-system of the furan ring to form a positively charged intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. pearson.comnumberanalytics.com
Regioselectivity is a key feature of these reactions. Substitution occurs preferentially at the 2- and 5-positions. pearson.comchemicalbook.com This preference is explained by the superior stability of the carbocation intermediate formed upon attack at the 2-position. quora.com This intermediate is stabilized by three resonance structures, two of which involve the direct participation of the oxygen's lone pair in delocalizing the positive charge. In contrast, attack at the 3-position yields an intermediate with only two, less stable, resonance structures. pearson.comchemicalbook.com Therefore, reactions like bromination, nitration, and formylation predominantly yield 2-substituted furan derivatives. numberanalytics.com In the case of this compound, the 3- and 6-positions of the furo[3,2-b]furan core are already substituted, meaning any EAS would likely target the phenyl rings.
Oxidation and Reduction Reactions of Furo[3,2-b]furan-2,5-dione Analogues
The furo[3,2-b]furan-2,5-dione core, being an electron-deficient system due to the presence of two carbonyl groups, exhibits characteristic behavior in redox reactions. evitachem.com While specific mechanistic studies on this compound are not extensively documented, analogies can be drawn from related structures like furan-2,5-dione (maleic anhydride) and other substituted furans.
The oxidation of furan derivatives can proceed through various pathways, often involving the formation of endoperoxide intermediates, especially in the presence of singlet oxygen or other oxidizing agents. For instance, the oxidation of 2,5-dimethylfuran (B142691) has been studied as a model for furan oxidation, where the reaction with ozone leads to a variety of products through a complex mechanism. youtube.com In the case of furo[3,2-b]furan-2,5-diones, oxidation would likely target the furan ring, potentially leading to ring-opening products. The phenyl substituents in this compound are expected to influence the electron density of the furan ring and thus its susceptibility to oxidation.
Reduction of the furo[3,2-b]furan-2,5-dione system typically involves the carbonyl groups. Electrochemical studies on related compounds can provide insight into the reduction mechanism. For example, the electrochemical reduction of 5-(furan-2-yl)-4-(p-tolyl)-2,4-dihydro-1,2,4-triazole-3-thione has been shown to proceed via a one-electron reduction of the thiol group to form a disulfide derivative, followed by a two-electron reduction of the azomethine group in the triazine ring. nih.gov By analogy, the reduction of this compound would likely involve the stepwise reduction of the two carbonyl groups, potentially leading to the corresponding diol or other reduced species depending on the reaction conditions and the reducing agent used. The presence of the fused furan ring system and the phenyl groups would modulate the reduction potentials.
Kinetic studies on the gas-phase reaction of furan-2,5-dione with chlorine atoms have shown the formation of a Cl·C₄H₂O₃ adduct intermediate, indicating that radical addition reactions can also play a role in the transformation of this heterocyclic system. rsc.org Such radical pathways could also be relevant in certain oxidation and reduction processes in solution.
Table 1: Plausible Redox Reactions of Furo[3,2-b]furan-2,5-dione Analogues
| Reaction Type | Probable Site of Reaction | Potential Intermediates | Potential Products |
| Oxidation | Furan ring C=C bonds | Endoperoxides, radical cations | Ring-opened dicarbonyl compounds |
| Reduction | Carbonyl groups | Radical anions, semidiones | Dihydroxy derivatives, lactols |
| Radical Addition | Furan ring C=C bonds | Radical adducts | Substituted furofuranone derivatives |
Catalytic Mechanisms in Furo[3,2-b]furan Formation and Derivatization
The synthesis of the furo[3,2-b]furan-2,5-dione core and its derivatives often involves catalytic methods, with mechanisms that can include cycloadditions, annulations, and other multicomponent reactions.
One of the classical methods for the synthesis of this compound is the acid-catalyzed dimerization of phenylpropiolic acid. nih.gov While the detailed mechanism is not always explicitly described, it is proposed to proceed through the initial protonation of one molecule of phenylpropiolic acid, which then acts as an electrophile. This is followed by a nucleophilic attack from a second molecule of phenylpropiolic acid. A series of cyclization and dehydration steps would then lead to the formation of the fused bicyclic system.
Modern synthetic approaches often employ transition metal catalysis to achieve higher efficiency and selectivity. Palladium- and rhodium-based catalysts are particularly effective in constructing furan and fused-furan ring systems.
For instance, rhodium(II)-catalyzed reactions of diazo compounds with alkynes are a powerful tool for furan synthesis. A proposed mechanism involves the formation of a rhodium-stabilized carbenoid from the diazo precursor. This carbenoid then adds to the alkyne to form a vinyl carbenoid, which subsequently undergoes intramolecular cyclization onto a tethered carbonyl group to generate the furan ring. nih.gov While not directly applied to this compound, this type of catalytic cycle illustrates a plausible pathway for the formation of the furo[3,2-b]furan skeleton from appropriately substituted precursors.
Palladium-catalyzed annulation reactions have also been utilized for the synthesis of related diaryl-substituted benzofurans. nih.gov A typical catalytic cycle for such transformations involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by insertion of an alkyne. The resulting vinylpalladium intermediate can then undergo intramolecular cyclization and reductive elimination to afford the fused ring system and regenerate the Pd(0) catalyst. A similar strategy could be envisioned for the synthesis of 3,6-diaryl-furo[3,2-b]furan-2,5-diones.
Furthermore, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, represent a powerful strategy for the construction of six-membered rings and can be applied to the synthesis of fused heterocyclic systems. The reaction of a furan derivative (acting as the diene) with a suitable dienophile can lead to the formation of a bicyclic adduct, which can then be further transformed into the desired furo[3,2-b]furan system. semanticscholar.orgnih.gov The regioselectivity and stereoselectivity of these reactions are often controlled by the electronic properties and steric hindrance of the substituents on both the furan and the dienophile.
Table 2: Overview of Catalytic Strategies for Furo[3,2-b]furan Ring Formation
| Catalytic Method | Key Mechanistic Steps | Typical Precursors | Catalyst Examples |
| Acid Catalysis | Electrophilic addition, cyclization, dehydration | Phenylpropiolic acids | Strong mineral acids (e.g., H₂SO₄) |
| Rhodium Catalysis | Carbenoid formation, alkyne addition, cyclization | Diazo compounds, alkynes | Rhodium(II) acetate |
| Palladium Catalysis | Oxidative addition, alkyne insertion, annulation | Aryl halides, alkynes | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Cycloaddition | [4+2] Cycloaddition (Diels-Alder) | Furan derivatives, dienophiles | Lewis acids (for catalyzed variants) |
Advanced Characterization Methodologies for 3,6 Diphenylfuro 3,2 B Furan 2,5 Dione and Derivatives
Spectroscopic Analysis Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures, offering non-destructive methods to probe the electronic and vibrational states of 3,6-Diphenylfuro[3,2-b]furan-2,5-dione.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. While complete, assigned experimental spectra for this compound are not extensively detailed in publicly accessible literature, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.
¹H NMR: The ¹H NMR spectrum is expected to be dominated by signals from the ten protons of the two phenyl groups. Due to the molecule's symmetry, these protons would likely appear as complex multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the furo[3,2-b]furan-2,5-dione core and the spatial orientation of the phenyl rings.
¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Key expected signals include those for the carbonyl carbons of the lactone rings, which would be significantly downfield (typically δ > 160 ppm). Signals for the quaternary carbons of the furan (B31954) rings and the phenyl rings would also be present in the aromatic region (δ 120-150 ppm). The symmetry of the molecule would result in a reduced number of unique carbon signals compared to the total of 18 carbon atoms. For instance, the two phenyl groups would likely show only four distinct signals each (for the ipso, ortho, meta, and para carbons).
2D Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of the proton and carbon signals, confirming the connectivity between the phenyl rings and the central furofuran core.
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Phenyl Protons (Ar-H) | 7.0 - 8.5 | Complex multiplet patterns expected. |
| ¹³C | Carbonyl (C=O) | > 160 | Lactone carbonyls are highly deshielded. |
| Aromatic/Olefinic (C-Ar, C=C) | 120 - 150 | Includes signals from phenyl rings and the furofuran core. | |
| Symmetry | - | Fewer than 18 signals due to molecular symmetry. |
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl groups of the fused lactone rings. These C=O stretching vibrations typically appear in the region of 1750-1850 cm⁻¹. Additional significant bands would include C-O-C stretching vibrations of the furan rings and the C=C stretching vibrations of the aromatic phenyl groups in the 1400-1600 cm⁻¹ region globalresearchonline.netudayton.edu.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also reveal key structural features. The symmetric vibrations of the non-polar phenyl rings and the C=C bonds of the central core are expected to produce strong Raman signals. Theoretical studies combined with experimental Raman spectra of related lichen pigments have been used to identify characteristic vibrational modes researchgate.net.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| C=O Stretch | Lactone | 1750 - 1850 | IR (Strong) |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | IR, Raman |
| C-O-C Stretch | Furan Ring | 1000 - 1300 | IR |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and formula.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum for this compound shows a prominent molecular ion (M⁺) peak at m/z 290, corresponding to its molecular weight nih.gov. The fragmentation pattern provides structural information, with a notable fragment observed at m/z 145, suggesting a symmetric cleavage of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. The molecular formula C₁₈H₁₀O₄ gives a calculated monoisotopic mass of 290.05790880 Da, which can be verified by HRMS to distinguish it from other compounds with the same nominal mass nih.gov. LC-MS/MS data using positive ionization mode shows a precursor ion at m/z 323.092, corresponding to the sodium adduct [M+Na]⁺. Subsequent fragmentation (MS²) produces key daughter ions, with the most intense peaks observed at m/z 263.0703, 235.0753, and 207.0805, providing further confirmation of the core structure nih.gov.
| Parameter | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₈H₁₀O₄ | - |
| Molecular Weight (Nominal) | 290.3 g/mol | - |
| Monoisotopic Mass (Calculated) | 290.05790880 Da | HRMS |
| Molecular Ion (M⁺) | 290 | GC-MS |
| Sodium Adduct ([M+Na]⁺) | 323.092 | LC-MS |
| Major MS/MS Fragments | 263.0703, 235.0753, 207.0805 | LC-MS/MS |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The extended π-system of this compound, which includes the two phenyl rings and the furofuran dione (B5365651) core, gives rise to characteristic absorption bands. The phenyl substituents extend the electron delocalization, which reduces the HOMO-LUMO gap compared to unsubstituted analogs evitachem.com. While specific experimental λmax values are not consistently reported, studies on structurally similar diketopyrrolo[3,4-c]pyrrole (DPP) derivatives, which are also characterized by a central fused ring system flanked by aromatic groups, show intense absorption maxima in the visible region between 460 and 475 nm researchgate.net. This suggests that this compound likely absorbs in a similar region, corresponding to π-π* electronic transitions.
Fluorescence spectroscopy examines the light emitted by a substance after it has absorbed light. This technique is used to characterize the photophysical properties of molecules, including their emission wavelengths and quantum yields. Interestingly, this compound is reported to be non-fluorescent in solution. This lack of emission is attributed to the presence of a low-lying, symmetry-forbidden π-π* excited state, a property it shares with its π-isoelectronic analogue, the parent iso-diketopyrrolopyrrole (isoDPP) researchgate.net. While the molecule absorbs light, the energy is dissipated through non-radiative pathways rather than being emitted as fluorescence. However, other bis-lactone (B144190) intermediates synthesized during the preparation of pulvinic acids have been shown to exhibit fluorescence properties researchgate.net.
Electrochemical Characterization Techniques
Electrochemical methods are pivotal in assessing the redox behavior and potential applications of materials in electronic devices. For polymers incorporating the this compound moiety, these techniques provide insights into their charge-carrying capabilities and electro-optical properties.
Cyclic Voltammetry for Redox Properties and Donor-Acceptor Characteristics
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of molecules and polymers. In the context of derivatives of this compound, CV can be employed to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for understanding the donor-acceptor characteristics of the resulting polymers, which dictate their suitability for applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The inherent structure of this compound, with its electron-withdrawing dione core, suggests it can act as an acceptor unit in a donor-acceptor polymer architecture. When copolymerized with electron-donating monomers, the resulting material exhibits both oxidative (p-doping) and reductive (n-doping) processes.
Table 1: Illustrative Electrochemical Data for a Hypothetical Donor-Acceptor Polymer Incorporating this compound
| Property | Value |
| Onset Oxidation Potential (Eox, onset) | 0.8 V |
| Onset Reduction Potential (Ered, onset) | -1.1 V |
| HOMO Energy Level (EHOMO) | -5.2 eV |
| LUMO Energy Level (ELUMO) | -3.3 eV |
| Electrochemical Band Gap (Eg) | 1.9 eV |
Note: This data is hypothetical and serves to illustrate the type of information obtained from cyclic voltammetry.
Electrochromic Property Assessment
Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Polymers containing the this compound unit may exhibit electrochromic behavior due to the redox transitions of the polymer backbone. The assessment of these properties involves spectroelectrochemistry, a technique that combines UV-Vis spectroscopy with electrochemical measurements.
By applying a potential to a thin film of the polymer, changes in its absorption spectrum can be monitored. This allows for the characterization of the color in the neutral and oxidized/reduced states, as well as the switching speed and stability of the electrochromic effect. The electron-accepting nature of the furo[3,2-b]furan-2,5-dione core can contribute to the stability of the reduced state, potentially leading to interesting cathodic coloring properties.
Table 2: Representative Electrochromic Performance Metrics
| Parameter | Description |
| Coloration Efficiency (CE) | The change in optical density per unit of charge injected/ejected. |
| Switching Time | The time required for the material to switch between its colored and bleached states. |
| Optical Contrast (%ΔT) | The percentage difference in transmittance between the colored and bleached states at a specific wavelength. |
| Cycling Stability | The ability of the material to retain its electrochromic performance over numerous switching cycles. |
Note: Specific data for polymers of this compound are not widely available in the public domain and would require experimental investigation.
Chromatographic Methods (e.g., Gel Permeation Chromatography) for Polymer Characterization and Purity Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for the characterization of polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of a polymer sample. This information is critical as the molecular weight and polydispersity index (PDI) significantly influence the mechanical, thermal, and electronic properties of the resulting material.
For polymers synthesized using this compound, GPC is used to confirm the success of the polymerization reaction and to characterize the resulting macromolecules. The choice of eluent and column temperature is crucial and depends on the solubility of the polymer.
Table 3: Example GPC Data for a Furan-Dione Containing Copolymer
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 15,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 30,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 2.0 |
| Eluent | Tetrahydrofuran (THF) |
| Column Temperature | 40 °C |
This data is based on a representative polymer containing a furan-dione moiety and illustrates the typical output of a GPC analysis.
Furthermore, GPC can be utilized for the purity assessment of the monomer, this compound, by separating it from any oligomeric or polymeric impurities that may have formed during its synthesis or storage.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method provides experimental verification of its chemical formula, C18H10O4. The technique typically measures the weight percentages of carbon (C), hydrogen (H), and sometimes other elements like nitrogen (N) and sulfur (S). The oxygen content is often determined by difference.
The experimentally determined weight percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values confirms the purity and elemental composition of the synthesized compound. This verification is a critical step in ensuring the quality of the monomer before its use in polymerization reactions.
Table 4: Theoretical and Experimental Elemental Analysis of this compound (C18H10O4)
| Element | Theoretical Weight % | Experimental Weight % |
| Carbon (C) | 74.48% | Value to be determined |
| Hydrogen (H) | 3.47% | Value to be determined |
| Oxygen (O) | 22.05% | Value to be determined |
Theoretical and Computational Chemistry Studies of 3,6 Diphenylfuro 3,2 B Furan 2,5 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are essential for understanding the molecular structure, stability, and reactivity of a compound at the atomic level.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Density Functional Theory (DFT) is a popular and effective method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its accuracy in predicting molecular geometries and energies. researchgate.net
For a molecule like 3,6-Diphenylfuro[3,2-b]furan-2,5-dione, a researcher would typically use a basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to accurately describe the distribution of electrons. The optimization process would computationally adjust all bond lengths, bond angles, and dihedral angles until the lowest energy conformation (the ground state) is found. This would reveal the planarity of the central furo[3,2-b]furan-2,5-dione core and the relative orientation of the two phenyl rings.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, analysis of the HOMO and LUMO electron density distributions would likely show that the HOMO is concentrated on the electron-rich phenyl rings and parts of the furan (B31954) rings, while the LUMO is localized on the electron-deficient dione (B5365651) portion of the molecule, indicating the potential for intramolecular charge transfer upon electronic excitation.
Table 1: Hypothetical Frontier Orbital Data
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. researchgate.net
For this compound, NBO analysis would quantify the stability arising from electron delocalization between the phenyl rings and the central fused-ring system. It calculates the stabilization energy E(2) associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values for interactions between the π-orbitals of the phenyl groups and the π*-antibonding orbitals of the dione system would confirm a high degree of conjugation and electronic stability.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
An MEP map of this compound would be expected to show:
Negative potential (red/yellow): Regions of high electron density, located around the electronegative oxygen atoms of the carbonyl groups. These sites are susceptible to electrophilic attack.
Positive potential (blue): Regions of low electron density, likely found around the hydrogen atoms of the phenyl rings. These areas are prone to nucleophilic attack.
Neutral potential (green): Regions with intermediate potential, such as the carbon framework of the phenyl rings.
This map is invaluable for predicting how the molecule will interact with other molecules, including potential sites for intermolecular bonding.
Thermodynamic Property Prediction (e.g., Enthalpy of Formation)
DFT calculations, once a geometry is optimized, can also be used to predict various thermodynamic properties. By performing a frequency calculation at the optimized geometry, one can obtain values for enthalpy, entropy, and Gibbs free energy.
The standard enthalpy of formation (ΔHf°), which is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states, can be calculated using atomization or isodesmic reaction schemes. acs.org Such calculations are computationally intensive but provide crucial data for understanding the compound's stability and energy content.
Table 2: Hypothetical Predicted Thermodynamic Properties
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation (ΔHf°) | - | kJ/mol |
| Standard Entropy (S°) | - | J/mol·K |
Spectroscopic Property Simulation and Theoretical Prediction
Computational methods are widely used to simulate and predict various types of spectra, which can then be compared with experimental results to confirm the molecular structure.
Infrared (IR) Spectroscopy: Frequency calculations used for thermodynamic predictions also yield the vibrational frequencies and intensities of the molecule. For this compound, this would predict the characteristic stretching frequencies of the C=O groups in the dione ring and the C=C stretching modes of the phenyl and furan rings.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. This analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for the compound's color and photochemical behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the compound's structure.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time, providing detailed insight into the dynamic behavior and intermolecular interactions of a compound. However, a thorough search of scientific databases and chemical literature did not yield any specific studies that have applied MD simulations to this compound. Consequently, there is no published data available concerning its conformational dynamics, solvation behavior, or interactions with other molecules as determined through this method.
Investigation of Non-Linear Optical (NLO) Activity through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule can be predicted computationally by calculating its hyperpolarizability tensors. These calculations, often performed using Density Functional Theory (DFT), quantify how the molecule's dipole moment responds to a strong external electric field.
Despite the recognized potential of donor-acceptor substituted π-conjugated systems for NLO applications, specific research detailing the hyperpolarizability calculations for this compound has not been identified in the public domain. While general studies on other furan derivatives confirm that the furan ring can act as an effective conjugation bridge to enhance NLO properties, specific calculated values for the polarizability (α) and the first-order hyperpolarizability (β) of this compound are not available. Therefore, a detailed analysis of its NLO activity, including data tables of its hyperpolarizability components, cannot be provided at this time.
Synthesis and Investigation of Derivatives and Analogues of 3,6 Diphenylfuro 3,2 B Furan 2,5 Dione
Structural Modifications and Functionalization Strategies
The core structure of 3,6-Diphenylfuro[3,2-b]furan-2,5-dione serves as a versatile platform for a range of chemical transformations. These modifications are broadly categorized into substitutions on the peripheral phenyl rings and alterations to the central furo[3,2-b]furan nucleus.
Phenyl Ring Substitutions and Their Electronic Effects
The introduction of substituents onto the 3,6-diphenyl groups profoundly influences the molecule's physicochemical behavior. evitachem.com These modifications can alter the electronic properties of the entire system through resonance and inductive effects, which in turn can modulate reactivity and potential applications in materials science and medicinal chemistry. evitachem.com
Synthesis of derivatives with substituted phenyl rings has been documented, showcasing the tunability of this scaffold. Examples include compounds bearing ethoxy and dihydroxy groups on the phenyl rings.
Table 1: Examples of Substituted this compound Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituent |
| 3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione | 55506-38-2 | C22H18O6 | 4-ethoxyphenyl guidechem.com |
| 3,6-Bis(3,4-dihydroxyphenyl)furo[3,2-b]furan-2,5-dione | 28308-45-4 | C18H10O8 | 3,4-dihydroxyphenyl guidechem.com |
These substitutions not only change the electronic profile but also provide functional handles for further reactions or to modulate intermolecular interactions like hydrogen bonding and π-stacking. evitachem.com
Modification of the Furo[3,2-b]furan Core and Annulation Reactions
Altering the central furo[3,2-b]furan core presents a more fundamental approach to modifying the compound's properties. The fused bicyclic system is rigid and electron-deficient, making it susceptible to specific types of reactions. evitachem.com The electrophilic nature of the carbonyl carbons allows for nucleophilic attacks, which can lead to ring-opening or the formation of substituted derivatives. evitachem.com
Annulation reactions, which involve building a new ring onto an existing structure, represent a powerful strategy for creating more complex polycyclic systems from the furofuranone core. Cascade processes involving Michael additions can lead to the formation of new rings. For instance, the reaction of β-tetralone with certain acetates can proceed via a [3+3] annulation to form tetrahydrochromenes or a [3+2] annulation to yield dihydronaphthofurans, demonstrating how different cyclization pathways (6-endo-trig vs. 5-exo-trig) can be accessed. researchgate.net While not performed on the specific this compound core, these principles of annulation are broadly applicable in heterocyclic chemistry.
The fundamental synthesis of the furan (B31954) ring itself, often achieved through the Paal-Knorr synthesis, involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org This classic reaction underscores the inherent relationship between the cyclic furan and its open-chain dicarbonyl precursor, suggesting that ring-opening reactions of the furo[3,2-b]furan core could provide access to versatile intermediates for further synthetic transformations.
Exploration of Isomeric and Related Furanone Systems
Investigating isomers and structurally related heterocycles provides valuable context for understanding the properties of this compound. By comparing different ring systems and heteroatom substitutions, a clearer picture of structure-activity relationships emerges.
Furo[3,4-c]furan-1,4-dione (DFF) and Benzodifuranone (BZDF) Analogues
Isomers of the furo[3,2-b]furan system, such as the furo[3,4-c]furan scaffold, offer a different spatial arrangement of the atoms and functional groups. The 1,4-diphenyl-substituted version of this isomer, 1,4-Diphenylfuro[3,4-c]furan-3,6-dione, presents an alternative geometry. nih.gov The synthesis of c-fused furans, including the furo evitachem.comebi.ac.uk core, is a key area of research for developing natural product analogues and medicines. researchgate.net
Benzodifuranone (BZDF) derivatives represent another important class of analogues where the furan rings are fused to benzene (B151609) rings. These structures have been investigated for their biological activities, including anticancer properties. nih.gov The synthesis of benzo[b]furan derivatives can be achieved through various methods, such as Larock-type coupling reactions, which provide a versatile route to a wide range of analogues. nih.gov
Table 2: Comparison of Furanone Scaffolds
| Compound/Scaffold | Core Structure | Key Features |
| Furo[3,2-b]furan-2,5-dione | Two furan rings fused at the 3,2-b positions | Rigid, planar, electron-deficient dicarbonyl system. evitachem.com |
| Furo[3,4-c]furan-1,4-dione | Two furan rings fused at the 3,4-c positions | Isomeric to the [3,2-b] system, with different substituent positioning. nih.govresearchgate.net |
| Benzodifuranone (BZDF) | Furanone ring fused to a benzene ring | Aromatic fusion enhances electronic system and provides a scaffold for diverse biological activities. nih.gov |
Pyrrolidine-2,5-dione and Maleimide (B117702) Scaffolds as Structural Relatives and Building Blocks
Replacing the oxygen atoms in the furanone rings with nitrogen gives rise to structurally related aza-heterocycles like pyrrolidine-2,5-diones (succinimides) and maleimides. These scaffolds are of great interest in medicinal chemistry. researchgate.net
The pyrrolidine-2,5-dione ring is a key component in numerous compounds with anticonvulsant and anti-inflammatory activities. ebi.ac.uknih.gov It is considered a valuable scaffold in drug discovery, and many synthetic strategies have been developed to create multi-substituted derivatives. researchgate.net Its similarity to the amino acid proline makes it an attractive building block for creating molecules with specific stereochemistry. nih.gov
Maleimides, characterized by the -CO-N(R)-CO- structure within an unsaturated five-membered ring, are found in natural products and exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov They are versatile scaffolds in synthetic chemistry and have been extensively used in photochemical reactions and as photoinitiators for polymerization. nih.gov The Michael addition of various nucleophiles to the maleimide double bond is a common strategy for synthesizing more complex structures. ebi.ac.uk
Table 3: Nitrogen-Containing Structural Relatives
| Scaffold | Core Structure | Role in Synthesis |
| Pyrrolidine-2,5-dione | Saturated five-membered ring with two carbonyls and one nitrogen atom | Building block for compounds with anticonvulsant and anti-inflammatory properties. ebi.ac.ukresearchgate.netnih.gov |
| Maleimide | Unsaturated five-membered ring with two carbonyls and one nitrogen atom | Versatile scaffold for developing antimicrobial agents and for use in photocycloaddition reactions. nih.govnih.gov |
Furo[3,4-b]pyrazine-5,7-dione (B1584572) as a Versatile Building Block in Organic Synthesis
Furo[3,4-b]pyrazine-5,7-dione is another heterocyclic analogue that has garnered significant attention as a versatile building block for creating more complex molecules. Also known as 2,3-Pyrazinedicarboxylic anhydride (B1165640), this compound can undergo various transformations, including oxidation, reduction, and nucleophilic substitution, to yield a diverse range of derivatives. scbt.com
Its utility in synthesis is highlighted by its role as a precursor for novel anticancer agents. By modifying its functional groups, chemists can enhance its efficacy against specific cancer cell lines. The synthesis of furo[3,4-b]pyrazine-5,7-dione can be achieved through methods such as the cyclization of pyrazine-2,3-dicarboxylic acid with acetic anhydride. Its ability to participate in a wide array of chemical reactions makes it a valuable tool for constructing complex heterocyclic frameworks.
Synthesis and Structural Elucidation of Furo[2,3-d]pyrimidine (B11772683) and Related Furopyrimidine Derivatives
The synthesis of furo[2,3-d]pyrimidines and their analogues represents a significant area of research due to their wide range of biological activities, including antifungal, antibacterial, and antitumor properties. lbl.gov The general strategy for constructing the furo[2,3-d]pyrimidine scaffold involves building a pyrimidine (B1678525) ring onto a pre-existing furan molecule or, conversely, forming a furan ring on a pyrimidine core. lbl.gov
A common pathway to furo[2,3-d]pyrimidines starts from appropriately substituted furan precursors, such as 2-aminofuran-3-carbonitriles or 2-aminofuran-3-carboxylates. For instance, the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with formamide (B127407) yields 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine. researchgate.net This reaction highlights the utility of vicinal aminocyano furans in the construction of the fused pyrimidine ring. researchgate.net
While direct synthesis from this compound is not extensively documented, it is chemically plausible that this starting material could be converted into a suitable furan precursor. The furo[3,2-b]furan-2,5-dione core is susceptible to nucleophilic attack, particularly by amines, which could lead to the opening of the lactone rings to form functionalized furan derivatives that could then be cyclized to the desired furopyrimidine systems. researchgate.net
The structural elucidation of the resulting furopyrimidine derivatives is typically achieved through a combination of spectroscopic methods. Techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are indispensable for confirming the formation of the fused ring system and determining the substitution pattern. nih.gov
| Starting Furan Derivative | Reagent | Resulting Furopyrimidine Derivative | Reference |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Formamide | 4-Amino-5,6-diphenylfuro[2,3-d]pyrimidine | researchgate.net |
| Ethyl 2-amino-5-phenylfuran-3-carboxylate | Thiourea | Phenylfuro[3,2-d]pyrimidine derivative | researchgate.net |
| 2-Aminofuran-3-carbonitrile derivatives | Formamide | 4-Aminofuro[2,3-d]pyrimidine derivatives | researchgate.net |
Conjugated Polymers Incorporating Furo[3,2-b]furan Moieties and Related Chromophores
The incorporation of furan and its fused derivatives into conjugated polymers is a promising strategy for developing new organic semiconducting materials for applications in solar cells and other electronic devices. lbl.gov The furan ring is known to enhance the solubility of polymers, which can be advantageous for solution-based processing. lbl.gov
Research has focused on creating low band-gap polymers by copolymerizing furan-containing monomers with other aromatic units. For example, polymers containing diketopyrrolopyrrole (DPP) and furan units have been synthesized and have shown promising power conversion efficiencies in bulk heterojunction solar cells. lbl.gov Direct C-H arylation of oligofurans is another efficient method for synthesizing furan-based conjugated polymers, allowing for the tuning of their bandgaps. rsc.org
While the direct polymerization of this compound itself is not widely reported, the furo[3,2-b]furan core is a viable building block for conjugated polymers. The synthesis of such polymers would likely involve the conversion of the dione (B5365651) into a di-functional monomer, for example, a di-halogenated or di-stannylated derivative, which could then be used in cross-coupling polymerization reactions like Stille or Suzuki coupling. The phenyl substituents at the 3 and 6 positions would be expected to influence the electronic properties and morphology of the resulting polymer.
| Polymer Type | Monomers/Building Blocks | Polymerization Method | Key Properties/Applications | Reference |
| Furan-containing low band-gap polymer | Diketopyrrolopyrrole (DPP), Furan | Stille Coupling | Enhanced solubility, Solar cells | lbl.gov |
| Furan-based conjugated polymer | Oligofurans, Aryl halides | Direct C-H Arylation | Tunable bandgaps, Photosensitizers | rsc.org |
| π-Conjugated Furan-Based Polymers | Furan-containing benzothiadiazole, Benzodithiophene | Stille Coupling | Broad absorption, Photovoltaics | researchgate.net |
Applications of 3,6 Diphenylfuro 3,2 B Furan 2,5 Dione and Its Advanced Derivatives in Materials Science and Technology
Optoelectronic Materials Development
The distinct electronic characteristics of the 3,6-diphenylfuro[3,2-b]furan-2,5-dione scaffold, arising from its conjugated dicarbonyl system, make it a compelling building block for optoelectronic materials. evitachem.com Its structure is conducive to the formation of ordered molecular assemblies, a critical factor for efficient performance in electronic devices.
Organic Semiconductors and Charge Transport Properties
The furo[3,2-b]furan-2,5-dione core is a key component in the design of organic semiconductors. While specific charge transport data for this compound is not extensively documented, the properties of related furan-containing polymers highlight the potential of this structural motif. For instance, polymers incorporating furan (B31954) moieties have demonstrated high hole mobility, a critical parameter for the performance of organic thin-film transistors (OTFTs). researchgate.net The planar nature of the furo[3,2-b]furan-2,5-dione core can facilitate strong intermolecular π-π stacking, which is essential for efficient charge hopping between molecules.
The electron-deficient nature of the dione (B5365651) system suggests that derivatives of this compound could function as n-type or ambipolar semiconductors, capable of transporting electrons as well as holes. Research on structurally analogous compounds, such as 3,6-diphenyl-s-tetrazine derivatives, has shown that strategic substitution on the phenyl rings can significantly influence electron mobility and injection properties. researchgate.net This suggests that similar modifications to the this compound structure could be a viable strategy for tuning its semiconductor properties for specific electronic applications.
Table 1: Charge Mobility of Selected Furan-Containing Polymers
| Polymer | Hole Mobility (cm²/Vs) |
| Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene) (PDBF-co-TT) | Up to 0.53 |
| A related diketopyrrolopyrrole (DPP)-furan-containing polymer (PDBFBT) | Up to 1.54 |
This data is for polymers containing furan units and is presented to illustrate the potential of furan-based materials in organic electronics. Specific data for this compound is not available.
Electroluminescent Materials
Derivatives of this compound are being explored for their potential in organic light-emitting diodes (OLEDs). evitachem.com The rigid and planar structure of the core can lead to high fluorescence quantum yields in the solid state, a desirable characteristic for emissive materials. The extended π-conjugation provided by the fused ring system and the phenyl substituents can be tailored to achieve emission in different regions of the visible spectrum.
While specific electroluminescence data for this compound is limited, the broader class of furan-containing compounds has shown promise. For example, furan derivatives are frequently employed in the construction of materials for various electronic devices, including OLEDs. tubitak.gov.tr The thermal stability of the furo[3,2-b]furan-2,5-dione core is another advantageous feature for the fabrication of durable and long-lasting OLED devices.
Advanced Pigments and Dyes
The highly conjugated system of this compound is indicative of its potential as a chromophore. Structurally related compounds, such as those based on the 3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPPD) core, are commercially successful as high-performance pigments. nih.gov These pigments are known for their vibrant colors, high color strength, and excellent stability.
The color of such pigments is a result of intramolecular charge transfer, which is facilitated by the electron-donating aryl groups and the electron-accepting dione core. By analogy, the this compound structure possesses the necessary electronic characteristics to function as a robust pigment. The introduction of various substituents on the phenyl rings could provide a means to fine-tune the color, solubility, and other physical properties of these potential pigments. The low solubility often associated with such planar, aromatic structures can be an advantage in pigment applications where resistance to migration and bleeding is crucial. nih.gov
Porous Materials for Gas Storage and Separation
The rigid and well-defined geometry of this compound makes it an attractive building block for the synthesis of porous organic frameworks (POFs). researchgate.net POFs are a class of materials characterized by high surface areas, tunable pore sizes, and exceptional stability, making them suitable for applications in gas storage and separation. researchgate.netrsc.org
While the direct use of this compound in the synthesis of POFs has not been extensively reported, its structural features are highly relevant. The phenyl groups can be functionalized with reactive sites to enable polymerization into a three-dimensional network. The inherent rigidity of the furo[3,2-b]furan-2,5-dione core would contribute to the formation of a stable and porous structure. The presence of polar carbonyl groups within the framework could enhance the selective adsorption of certain gases, such as carbon dioxide. The development of POFs from such tailored organic building blocks is a promising avenue for creating next-generation materials for clean energy and environmental applications. rsc.org
Chemical Building Blocks in Complex Organic Synthesis
Beyond its applications in materials science, this compound serves as a versatile chemical building block in complex organic synthesis. evitachem.com The furo[3,2-b]furan-2,5-dione core is a reactive synthon that can undergo a variety of chemical transformations, including nucleophilic additions, cycloadditions, and ring-opening reactions. evitachem.com
The furan ring itself is a key structural motif in many biologically active natural products and pharmaceutical compounds. tubitak.gov.trresearchgate.net The electrophilic nature of the carbonyl carbons in this compound allows for the introduction of diverse functionalities, making it a valuable precursor for the synthesis of more complex heterocyclic systems. evitachem.com Its utility as a starting material provides a route to novel molecular architectures that may exhibit interesting biological or material properties. The ability to leverage this compound in multicomponent reactions could lead to efficient and atom-economical syntheses of complex target molecules. tubitak.gov.tr
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,6-Diphenylfuro[3,2-b]furan-2,5-dione in academic laboratories?
Answer:
The synthesis of this compound likely involves cyclization of substituted maleic anhydride derivatives or condensation reactions using aryl-substituted precursors. A common approach for similar furan-2,5-dione systems employs dihydrofuran intermediates (e.g., 2,5-dimethoxy-2,5-dihydrofuran) as building blocks, which undergo functionalization via electrophilic substitution or cross-coupling reactions . Key steps include:
- Precursor activation : Use of silylation agents (e.g., trimethylsilyl bromide) to generate reactive intermediates .
- Cyclization : Acid- or base-catalyzed ring closure under controlled anhydrous conditions.
- Phenyl group introduction : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl substitution at positions 3 and 6 .
Basic: How can researchers confirm the molecular structure of this compound experimentally?
Answer:
A multi-technique approach is essential:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and torsional conformations. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data, ensuring proper treatment of thermal parameters and hydrogen bonding .
- NMR spectroscopy : Compare and chemical shifts with structurally analogous compounds (e.g., 3,6-bis(4-hydroxyphenyl)furo[3,2-b]furan-2,5-dione) to validate substituent positions .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS or MALDI-TOF.
Advanced: How should researchers address discrepancies in crystallographic data between different polymorphs or studies?
Answer:
Discrepancies may arise from differences in crystallization solvents, temperature, or refinement protocols. Mitigation strategies include:
- Validation with SHELX : Re-refine raw diffraction data using updated software versions to resolve thermal motion artifacts or missed symmetry elements .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, π-π stacking) to explain packing variations .
- Dynamic NMR studies : Probe conformational flexibility in solution to reconcile solid-state vs. solution-phase structural differences.
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and optoelectronic behavior. Basis sets like 6-31G(d) are recommended for balancing accuracy and computational cost.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability using force fields like OPLS-AA .
- TD-DFT : Correlate experimental UV-Vis spectra with theoretical excitations to validate electronic transitions .
Basic: What spectroscopic techniques are optimal for characterizing non-covalent interactions in the crystal lattice?
Answer:
- SCXRD : Identify weak interactions (e.g., C–H···O, Br···Br contacts) via Hirshfeld surface plots .
- Solid-state NMR : Detect hydrogen bonding through - cross-polarization magic-angle spinning (CP/MAS).
- Raman spectroscopy : Map low-frequency vibrational modes associated with lattice dynamics.
Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct profiles during synthesis?
Answer:
- Mechanistic studies : Use isotopic labeling (e.g., ) or in situ FTIR to track intermediate formation .
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.
- Chromatographic profiling : Employ HPLC-MS to isolate and characterize minor byproducts, comparing retention times with synthetic standards.
Basic: What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis of this compound?
Answer:
- Schlenk techniques : Use inert atmospheres (N/Ar) for reactions involving anhydrides or organometallic reagents.
- Drying agents : Pre-treat solvents with molecular sieves (3Å) or MgSO.
- Low-temperature quenching : Add reaction mixtures to cold aqueous solutions to stabilize reactive intermediates.
Advanced: How can researchers evaluate the compound’s potential for polymorphism or co-crystal formation?
Answer:
- High-throughput crystallization : Screen >20 solvent systems to identify polymorphic forms.
- DSC/TGA : Analyze thermal stability and phase transitions .
- Co-crystal design : Use GRAS (Generally Recognized As Safe) co-formers (e.g., carboxylic acids) and assess stability via powder X-ray diffraction (PXRD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
